2-アミノアセトフェノン

概要

説明

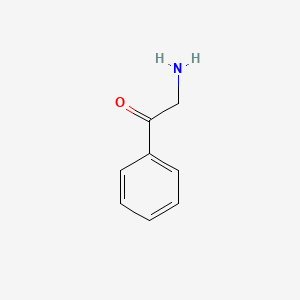

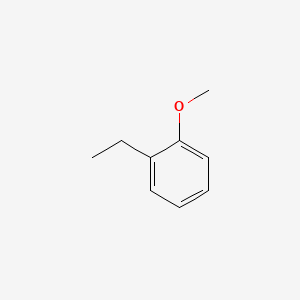

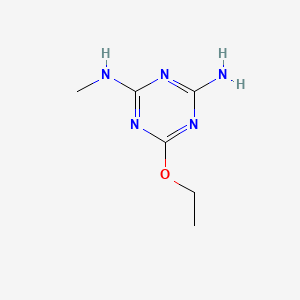

Phenacylamine, also known as 2-Amino-1-phenylethanone, is a compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 and is composed of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) .

Synthesis Analysis

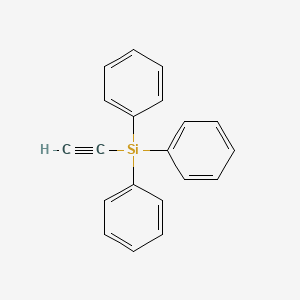

Phenacylamine can be prepared from α-phenylethylamine . A new coupling reaction of phenacylamines with silylstannane and lithium diisopropylamide (LDA) has been reported . This reaction involves the treatment of a phenacylamine iodide with (trimethylsilyl)tributylstannane and cesium fluoride (CsF), yielding a dimerization product .

Molecular Structure Analysis

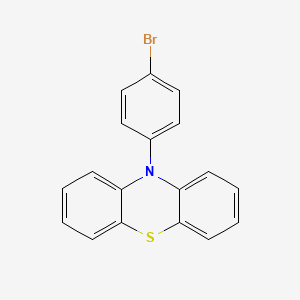

Phenacylamine has a simple molecular structure with a phenyl group attached to an ethanone group with an amino substituent . The molecular structure of Phenacylamine is influenced by the presence of the phenyl group and the amino group, which can interact with the delocalized electrons in the benzene ring .

Chemical Reactions Analysis

Phenacylamine can undergo various chemical reactions. For instance, it can participate in coupling reactions with silylstannane and lithium diisopropylamide (LDA) to form dimeric compounds .

Physical And Chemical Properties Analysis

Phenacylamine is a compound with a molecular weight of 135.16 . It has a percent composition of Carbon (71.09%), Hydrogen (6.71%), Nitrogen (10.36%), and Oxygen (11.84%) . The physical and chemical properties of Phenacylamine are influenced by its molecular structure and the presence of functional groups .

科学的研究の応用

醸造学:白ワインにおける異型熟成の理解

2-アミノアセトフェノン (2-AAP) は、ワイン業界、特に白ワインの異型熟成 (ATA) の現象を理解する上で重要な役割を果たしています . ATA は、果実香の急速な消失と不快な臭いの発生を特徴としています . 研究により、マスカットやリースリングなどの特定の白ワイン品種では 2-AAP の濃度が高く、ATA の傾向が高くなることが示されています . ワイン中の 2-AAP 生成の研究は、ワインメーカーが白ワインの熟成過程と品質を管理および改善するために不可欠です。

食品科学:マサコーン粉製品における風味成分

食品科学では、2-アミノアセトフェノンは、マサコーン粉製品における重要な揮発性風味成分として認識されています . その存在は、これらの製品の風味プロファイルに影響を与え、食品業界における消費者の受容と製品の差別化に不可欠です。

微生物学:緑膿菌の指標

この化合物は、その特徴的なブドウのような臭いから、培養培地中の緑膿菌の存在を示す指標としても使用されます . この用途は、病原体の迅速かつ正確な同定が重要な臨床微生物学や感染症研究において特に有用です。

Safety and Hazards

作用機序

Target of Action

2-Aminoacetophenone, also known as Phenacylamine, is a quorum sensing (QS) molecule regulated by the bacterium Pseudomonas aeruginosa . The primary targets of 2-Aminoacetophenone are the host immune responses, which it modulates to increase the host’s ability to cope with the pathogen .

Mode of Action

The interaction of 2-Aminoacetophenone with its targets involves the modulation of key innate immune response pathways. This includes the activation of mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines . Upon pretreatment with 2-aminoacetophenone, there is an attenuation of immune response activation, most likely due to the upregulation of anti-inflammatory cytokines .

Biochemical Pathways

2-Aminoacetophenone affects several biochemical pathways. It causes distinct metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics . This is attributed to a decrease in pyruvate transport into mitochondria, resulting from decreased expression of the mitochondrial pyruvate carrier (MPC1) and its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .

Pharmacokinetics

Its impact on bioavailability is suggested by its ability to modulate host immune responses and promote pathogen persistence .

Result of Action

The molecular and cellular effects of 2-Aminoacetophenone’s action involve dampening the inflammatory processes while increasing host survival and pathogen persistence . This concurs with its ability to signal bacteria to switch to a chronic infection mode . It also results in diminished pyruvate influx into mitochondria and consequently reduced ATP production in tolerized macrophages .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Aminoacetophenone. For instance, the compound is a key volatile flavor component of masa corn flour products and is responsible for the grape-like odor in culture media growing Pseudomonas aeruginosa . .

生化学分析

Biochemical Properties

2-Aminoacetophenone interacts with various biomolecules, leading to distinct biochemical reactions. It is known to modulate host immune responses, particularly in the context of bacterial infections . The compound can activate key innate immune response pathways involving mitogen-activated protein kinases (MAPKs), nuclear factor (NF)-κB, and pro-inflammatory cytokines .

Cellular Effects

2-Aminoacetophenone has significant effects on various types of cells and cellular processes. It influences cell function by modulating immune responses . It can attenuate immune response activation, likely by upregulating anti-inflammatory cytokines . This compound also causes distinct metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics .

Molecular Mechanism

The molecular mechanism of 2-Aminoacetophenone involves its interaction with various biomolecules. It exerts its effects at the molecular level by binding to and modulating the activity of certain enzymes and proteins . For instance, it can block the activation of c-JUN N-terminal kinase (JNK) and NF-κB, while preserving the activation of extracellular regulated kinase (ERK) 1/2 .

Temporal Effects in Laboratory Settings

Over time, 2-Aminoacetophenone can cause long-lasting changes in cellular function. It has been observed to decrease ATP and acetyl-CoA levels in macrophages, leading to reduced cellular energy production . These effects have been corroborated in both in vitro and in vivo studies .

Dosage Effects in Animal Models

In animal models, the effects of 2-Aminoacetophenone vary with dosage. Mice treated with this compound prior to infection showed a significantly higher survival rate compared to non-pretreated infected mice .

Metabolic Pathways

2-Aminoacetophenone is involved in several metabolic pathways. It can cause a decrease in pyruvate transport into mitochondria, attributed to decreased expression of the mitochondrial pyruvate carrier (MPC1) . This effect is mediated by diminished expression and nuclear presence of its transcriptional regulator, estrogen-related nuclear receptor alpha (ERRα) .

Transport and Distribution

It is known to cause metabolic perturbations in macrophages’ mitochondrial respiration and bioenergetics .

Subcellular Localization

The subcellular localization of 2-Aminoacetophenone is primarily in the cytoplasm

特性

IUPAC Name |

2-amino-1-phenylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO/c9-6-8(10)7-4-2-1-3-5-7/h1-5H,6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEQOJEGTZCTHCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5468-37-1 (mono-hydrochloride) | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID80210206 | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS RN |

613-89-8 | |

| Record name | 2-Aminoacetophenone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenacylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenacylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80210206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-amino-1-phenylethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.418 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PHENACYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4M571C83H7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

20 °C | |

| Record name | 2-Aminoacetophenone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0032628 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Methylbenzo[d]oxazole-2(3H)-thione](/img/structure/B1585142.png)